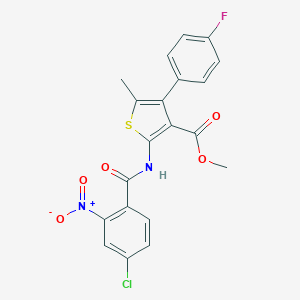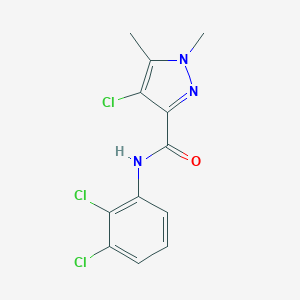![molecular formula C19H16N6O6 B450759 N'~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE](/img/structure/B450759.png)
N'~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE is a complex organic compound that features a combination of methoxy, nitro, and pyrazole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde and 3-nitrobenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, the nitro and pyrazole groups can interact with cellular proteins, affecting their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-3-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
3-Nitrobenzohydrazide: Another precursor used in the synthesis.
4-Nitro-1H-pyrazole: A related compound with similar structural features.
Uniqueness
N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups, along with the pyrazole ring, makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C19H16N6O6 |
|---|---|
Molekulargewicht |
424.4g/mol |
IUPAC-Name |
N-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C19H16N6O6/c1-31-18-6-5-13(7-15(18)11-23-12-17(10-21-23)25(29)30)9-20-22-19(26)14-3-2-4-16(8-14)24(27)28/h2-10,12H,11H2,1H3,(H,22,26)/b20-9+ |
InChI-Schlüssel |
DFKMKGSONGQPSE-AWQFTUOYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CN3C=C(C=N3)[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CN3C=C(C=N3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CN3C=C(C=N3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isopropyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B450681.png)
![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE](/img/structure/B450683.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzamide](/img/structure/B450684.png)
![N-(3-{N-[(4-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B450689.png)


![N'-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B450694.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[N-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450695.png)
![N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide](/img/structure/B450696.png)
![1,3-dimethyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B450698.png)
![ETHYL 4-(4-CHLOROPHENYL)-2-[(2,4-DINITROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B450699.png)
![N-[4-(N-{3-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B450701.png)
